methyl 2-ethyl-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Properties
Molecular Formula |
C17H17FN2O3S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
methyl 2-ethyl-5-(2-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H17FN2O3S/c1-4-12-15(21)20-14(10-7-5-6-8-11(10)18)13(16(22)23-3)9(2)19-17(20)24-12/h5-8,12,14H,4H2,1-3H3 |
InChI Key |
AHSDNIWAJJBRRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Biginelli Multicomponent Reaction
The Biginelli reaction, traditionally used for dihydropyrimidinone synthesis, has been adapted for thiazolopyrimidines. A one-pot, three-component reaction involving:
-
2-Fluorobenzaldehyde (aryl aldehyde),
-
Ethyl acetoacetate (β-keto ester),
-
Thiourea (nitrogen-sulfur source),
forms a dihydropyrimidine-2-thione intermediate. Subsequent cyclization with 1,2-dibromoethane in dimethylformamide (DMF) at 90°C introduces the thiazole ring via nucleophilic substitution, yielding the thiazolo[3,2-a]pyrimidine core. This method efficiently incorporates the 5-(2-fluorophenyl) and 7-methyl groups from the aldehyde and β-keto ester, respectively.
Example Protocol
-
React 2-fluorobenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (10 mmol) in ethanol with HCl catalysis under reflux for 6 hours.
-
Isolate the dihydropyrimidine-2-thione intermediate via precipitation.
-
Treat intermediate with 1,2-dibromoethane (12 mmol) and K₂CO₃ (20 mmol) in DMF at 90°C for 3 hours.
-
Acidify with acetic acid, extract with ethyl acetate, and purify by recrystallization.
α-Chloroketone Cyclization
A patent-derived method involves reacting 2-thiouracil derivatives with α-chloroketones. For instance:
-
5-(2-Fluorophenyl)-2-thiouracil reacts with 1-chloro-2-butanone in sodium ethoxide/ethanol.
-
The thiol group attacks the α-chloroketone, forming the thiazole ring via intramolecular cyclization.
This route permits precise placement of the 2-ethyl group (from 1-chloro-2-butanone) and the 5-aryl substituent.
Optimized Synthetic Routes
One-Pot Biginelli-Dihydrothiazole Cyclization
Reagents :
-
2-Fluorobenzaldehyde, ethyl acetoacetate, thiourea, 1,2-dibromoethane, K₂CO₃, DMF.
Steps :
-
Conduct Biginelli reaction to form dihydropyrimidine-2-thione.
-
Directly add 1,2-dibromoethane and base without isolating the intermediate.
Advantages : Simplified workflow, reduced purification steps.
Sequential Cyclization-Esterification
Reagents :
-
5-(2-Fluorophenyl)-2-thiouracil, 1-chloro-2-butanone, methyl chloroformate.
Steps :
-
Form thiazolopyrimidine core via α-chloroketone cyclization.
-
Esterify the 6-position using methyl chloroformate in pyridine.
Reaction Conditions and Optimization
| Parameter | Biginelli Route | α-Chloroketone Route |
|---|---|---|
| Temperature | 90°C (cyclization) | Reflux (78–80°C) |
| Solvent | DMF | Ethanol |
| Catalyst/Base | K₂CO₃ | Sodium ethoxide |
| Reaction Time | 3–6 hours | 3–24 hours |
| Yield | 62–68% | 45–50% |
Key Observations :
-
Microwave Assistance : Reduces reaction time to 20–30 minutes with comparable yields.
-
Green Chemistry : Aqueous ethanol or solvent-free conditions marginally improve yields (5–10%).
Mechanistic Insights
Biginelli-Thiazole Formation
-
Dihydropyrimidine-2-thione Formation : Acid-catalyzed condensation of aldehyde, β-keto ester, and thiourea generates the dihydropyrimidine ring.
-
Thiazole Cyclization : Attack of the thiolate on dibromoethane forms a thioether, followed by intramolecular nucleophilic substitution to close the thiazole ring.
α-Chloroketone Pathway
-
Deprotonation : 2-Thiouracil reacts with sodium ethoxide to form a thiolate.
-
Alkylation : Thiolate attacks α-chloroketone, forming a thioether intermediate.
-
Cyclization : Base-mediated intramolecular attack forms the thiazole ring.
Challenges and Limitations
-
Regioselectivity : Competing formation of thiazolo[5,4-d]pyrimidine isomers may occur, requiring chromatographic separation.
-
Functional Group Sensitivity : The 2-fluorophenyl group may undergo hydrolysis under strongly acidic/basic conditions.
-
Yield Optimization : Multistep sequences often result in cumulative yields below 50% .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), reducing agents such as sodium borohydride (NaBH₄), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazolopyrimidine derivatives with potentially different biological activities.
Scientific Research Applications
Methyl 2-ethyl-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of methyl 2-ethyl-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site and preventing substrate access . Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., 2-fluoro, 4-bromo) enhance intermolecular interactions (e.g., C–F···π, halogen bonding) .
- Methoxy groups increase solubility but may reduce metabolic stability due to oxidative susceptibility .
Thiazolo Ring Substituents
The 2-ethyl group distinguishes the target compound from analogues with alternative substituents:
Key Observations :
- 2-ethyl maintains planarity of the thiazolo-pyrimidine core, favoring π-stacking interactions .
- Benzylidene substituents (e.g., 2,4,6-trimethoxy) induce ring puckering and alter supramolecular assembly .
Crystallographic and Structural Features
Crystallographic data highlight substituent-driven conformational differences:
Key Observations :
Comparisons :
- Methoxy-substituted analogues require milder conditions (e.g., ethanol reflux) due to higher reactivity of methoxy groups .
- Benzylidene derivatives involve Knoevenagel condensation post-cyclization to introduce conjugated systems .
Biological Activity
Methyl 2-ethyl-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. Its structural features and functional groups contribute significantly to its biological activities, making it a subject of interest in medicinal chemistry.
Structural Features
The compound's structure includes:
- A thiazole and pyrimidine ring system.
- An ethyl group and a fluorophenyl moiety , which enhance its chemical properties and biological interactions.
These structural characteristics are pivotal in determining the compound's potential applications in drug development.
Enzyme Inhibition
Research has demonstrated that this compound exhibits significant enzyme inhibition properties:
-
Tyrosinase Inhibition :
- The compound acts as an inhibitor of tyrosinase, an enzyme critical in melanin synthesis. By binding to the active site of tyrosinase, it may prevent substrate access, thereby inhibiting melanin production. This property suggests potential applications in cosmetic formulations aimed at skin lightening or treating hyperpigmentation .
- COX Inhibition :
Antitumor Activity
Thiazolopyrimidines are recognized for their antitumor properties. Compounds within this class have demonstrated high inhibitory activity against tumor cell replication, suggesting that this compound may also possess similar antitumor activity .
Molecular Docking Studies
Molecular docking studies have provided insights into the interaction of this compound with various biological targets. The results indicate that it can effectively bind to enzyme active sites, leading to significant biological effects. This binding affinity is crucial for its potential therapeutic applications .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds within the thiazolopyrimidine family:
- In Vitro Studies :
- In Vivo Studies :
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
